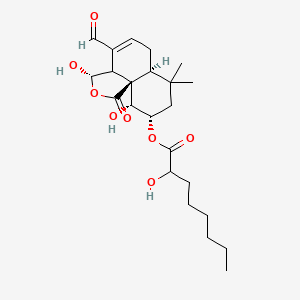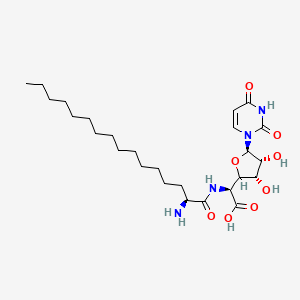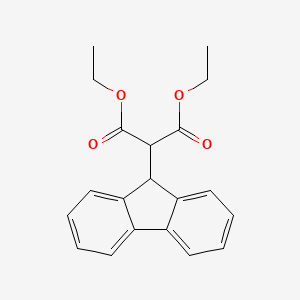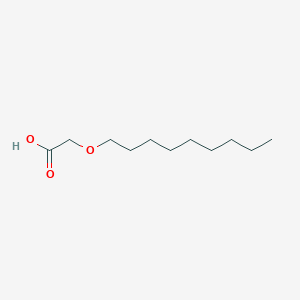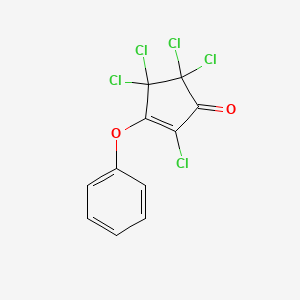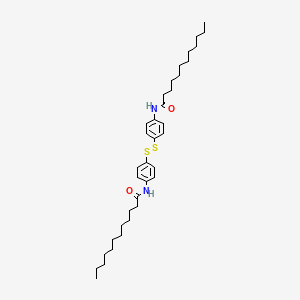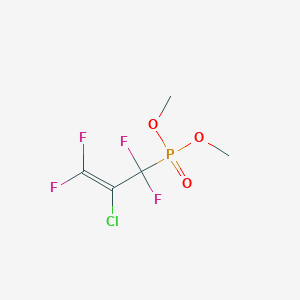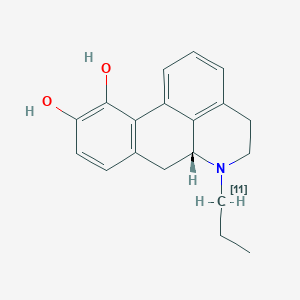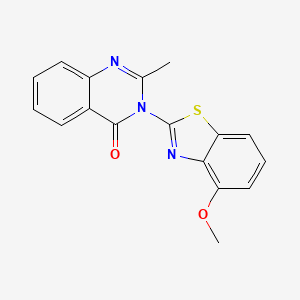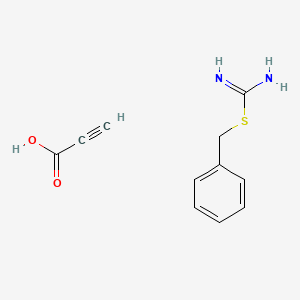
Pseudourea, 2-benzylthio-, propiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudourea, 2-benzylthio-, propiolate is a chemical compound with the molecular formula C11H10N2OS It is a derivative of thiourea, where the oxygen atom in urea is replaced by a sulfur atom, and it contains a propiolate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-benzylthio-, propiolate typically involves the reaction of thiourea with benzyl chloride to form 2-benzylthio-urea. This intermediate is then reacted with propiolic acid under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and solvents like ethanol or methanol to dissolve the reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Pseudourea, 2-benzylthio-, propiolate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学的研究の応用
Pseudourea, 2-benzylthio-, propiolate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s derivatives have shown potential as antibacterial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, elastomers, and other industrial chemicals
作用機序
The mechanism of action of Pseudourea, 2-benzylthio-, propiolate involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Thiourea: Similar in structure but lacks the benzylthio and propiolate groups.
Benzylthiourea: Contains the benzylthio group but not the propiolate group.
Propiolic Acid Derivatives: Compounds with the propiolate group but different substituents.
Uniqueness
Pseudourea, 2-benzylthio-, propiolate is unique due to the presence of both the benzylthio and propiolate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
73839-96-0 |
|---|---|
分子式 |
C11H12N2O2S |
分子量 |
236.29 g/mol |
IUPAC名 |
benzyl carbamimidothioate;prop-2-ynoic acid |
InChI |
InChI=1S/C8H10N2S.C3H2O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2-3(4)5/h1-5H,6H2,(H3,9,10);1H,(H,4,5) |
InChIキー |
UFYUZRXEOHGPMV-UHFFFAOYSA-N |
正規SMILES |
C#CC(=O)O.C1=CC=C(C=C1)CSC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


